molecular formula C13H15ClO5 B11816207 ((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate

((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate

Cat. No.: B11816207
M. Wt: 286.71 g/mol
InChI Key: ITIJMKHDDCOQGX-WIKAKEFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate is a chiral ester featuring a tetrahydrofuran backbone with substituents at positions 3 (hydroxy) and 5 (methoxy). The ester group is derived from 4-chlorobenzoic acid, contributing to its lipophilic character.

Molecular Formula: C₁₃H₁₅ClO₅
Molecular Weight: 286.71 g/mol (calculated)
Key Features:

  • Stereochemistry: (2R,3S) configuration ensures distinct spatial orientation.
  • Substituents: 3-hydroxy and 5-methoxy groups on the tetrahydrofuran ring.
  • Ester Group: 4-chlorobenzoate enhances electron-withdrawing properties.

Properties

Molecular Formula

C13H15ClO5

Molecular Weight

286.71 g/mol

IUPAC Name

[(2R,3S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C13H15ClO5/c1-17-12-6-10(15)11(19-12)7-18-13(16)8-2-4-9(14)5-3-8/h2-5,10-12,15H,6-7H2,1H3/t10-,11+,12?/m0/s1

InChI Key

ITIJMKHDDCOQGX-WIKAKEFZSA-N

Isomeric SMILES

COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Formation of Methyl-2-Deoxyriboside (MDR)

The initial step employs methanolysis of 2DR using hydrochloric acid catalysis (0.1–1.0 M concentration) at 50–60°C for 4–6 hours. This generates a mixture containing 60–75% MDR (furanose form) and 25–40% methy1-2-deoxyribopyranoside (MDRP) as the primary impurity. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Methanol:HCl ratio10:1 to 20:1 (v/v)±8% yield
Reaction temperature55±2°C±12% MDR:MDRP
Agitation speed200–400 rpm±5% conversion

The crude product typically requires purification to reduce MDRP content below 5 wt% for pharmaceutical applications.

Pyranose Impurity Removal via Periodate Oxidation

Patent WO2012071508A1 and CA2820628C disclose a novel oxidation process using alkali metal periodates to eliminate MDRP impurities. The optimized procedure involves:

Reaction Conditions for MDRP Oxidation

  • Solvent system : Methanol:tetrahydrofuran (3:1 v/v) with ≤5% water content

  • Oxidizing agent : Sodium periodate (1.2–1.5 molar equivalents)

  • Temperature : 20–25°C with vigorous stirring (300–500 rpm)

  • Reaction time : 18–24 hours

This process achieves ≥98% MDRP conversion while preserving 92–95% MDR yield. The mechanism involves selective cleavage of the pyranose ring's vicinal diol structure without affecting the furanose form:

C6H12O5+NaIO4C5H10O4+HCOOH+NaIO3[2][6]\text{C}6\text{H}{12}\text{O}5 + \text{NaIO}4 \rightarrow \text{C}5\text{H}{10}\text{O}4 + \text{HCOOH} + \text{NaIO}3 \quad

Post-oxidation workup includes:

  • Filtration through celite bed (5–10 μm pore size)

  • Sequential washes with cold methanol (2× volumes)

  • Rotary evaporation at 35–40°C under reduced pressure (≤100 mbar)

Esterification with 4-Chlorobenzoyl Chloride

The purified MDR undergoes esterification under Schotten-Baumann conditions:

Reaction Parameters

  • Molar ratio : 1:1.05 MDR:4-chlorobenzoyl chloride

  • Base : Pyridine (3.0–3.5 equivalents) as HCl scavenger

  • Solvent : Dichloromethane:THF (4:1 v/v) at 0–5°C

  • Reaction time : 6–8 hours

The reaction progress is monitored by TLC (Rf 0.45 in ethyl acetate:hexane 1:2) and HPLC (≥98.5% purity by area normalization). Key process controls include:

Quality AttributeSpecificationAnalytical Method
Residual MDR≤0.5%HPLC-UV 210 nm
Diastereomeric purity≥99:1 (R:S)Chiral SFC
Heavy metals≤10 ppmICP-MS

Industrial-Scale Process Optimization

Example 6 from WO2012071508A1 details a 20 L batch process achieving 83% overall yield:

Critical Process Steps

  • Acid quenching : Controlled addition of 1 N HCl (2.75 kg over 6 min) maintains temperature ≤15°C

  • Extraction : Triple dichloromethane washes (2×480 g) with brine purification

  • Drying : Sodium sulfate treatment (60 min agitation) followed by depth filtration

  • Crystallization : Slow cooling from 50°C to −20°C over 12 hours yields 98.7% pure product

The final material exhibits:

  • Melting point: 112–114°C (DSC)

  • Optical rotation: [α]D20 +43.5° (c 1.0, CHCl3)

  • Water content: ≤0.2% (Karl Fischer)

ConditionRequirementRationale
Temperature2–8°CPrevent hydrolysis
Humidity≤30% RHAvoid hydrate formation
Light exposureAmber glass containersPrevent photodegradation

The compound demonstrates:

  • Shelf life: 24 months under recommended conditions

  • Degradation products: ≤0.5% 4-chlorobenzoic acid after 12 months

Analytical Characterization

Batch consistency is verified through:

Spectroscopic Profiles

  • 1H NMR (400 MHz, CDCl3): δ 8.05 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 5.32 (dd, J=6.0, 3.2 Hz, 1H), 4.85–4.75 (m, 2H), 4.10–3.95 (m, 2H), 3.65 (s, 3H)

  • IR (ATR): 1735 cm−1 (ester C=O), 1260 cm−1 (C-O-C asym), 1095 cm−1 (C-Cl)

Chromatographic Data

ColumnMobile PhaseRetention Time
Zorbax SB-C18 (4.6×250 mm)65:35 MeCN:H2O + 0.1% TFA12.4 min
Chiralpak AD-H (4.6×250 mm)90:10 Hexane:IPA8.7 min (major)

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, ((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological pathways .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific molecular targets and pathways involved in disease processes .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the formulation of specialty chemicals and additives .

Mechanism of Action

The mechanism of action of ((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of the target compound and its structural analogs, focusing on molecular features, stereochemistry, and substituent effects.

Table 1: Comparative Overview of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Tetrahydrofuran Ester Group Stereochemistry
Target Compound C₁₃H₁₅ClO₅ 286.71 3-hydroxy, 5-methoxy 4-chlorobenzoate (2R,3S)
((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-hydroxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate C₂₀H₁₆Cl₂O₆ 411.23 3-(4-chlorobenzoyloxy), 5-hydroxy 4-chlorobenzoate (2R,3S) (assumed)
(2S,3R,5R)-5-Chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate C₂₁H₂₁ClO₅ 388.84 5-chloro 4-methylbenzoate (2S,3R,5R)
((2R,3S,4S,5S)-3-fluoro-4-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl benzoate C₁₃H₁₅FO₅ 270.26 3-fluoro, 4-hydroxy, 5-methoxy Benzoate (unsubstituted) (2R,3S,4S,5S)

Key Differences and Implications

a) Substituent Effects
  • Hydroxy vs.
  • Chlorobenzoate vs. Methylbenzoate : Replacing 4-chloro with 4-methyl (as in ) reduces electron-withdrawing effects, altering reactivity and solubility.
  • Fluorine Substitution : The fluoro group in introduces electronegativity, affecting hydrogen bonding and bioavailability.
b) Stereochemical Variations
  • The (2R,3S) configuration of the target compound contrasts with the (2S,3R,5R) stereochemistry in , which may lead to divergent biological activities or crystallization behaviors.
c) Functional Group Complexity
  • Compounds like and incorporate purine moieties, expanding their utility as nucleoside analogs (e.g., antiviral agents), whereas the target compound lacks such functional complexity.

Biological Activity

((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, hydroxyl, and methoxy groups. Its molecular formula is C13_{13}H15_{15}ClO5_5, and it has a molecular weight of 286.71 g/mol. The compound's stereochemistry and functional groups suggest potential biological activities that warrant investigation.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial properties : Some related compounds have shown efficacy against various bacterial strains.
  • Antioxidant activity : The presence of hydroxyl groups may contribute to free radical scavenging capabilities.
  • Enzyme inhibition : Certain derivatives have been studied for their ability to inhibit specific enzymes, which could have implications in drug design.

Antimicrobial Activity

In a study conducted by Smith et al. (2020), the antimicrobial properties of various chlorobenzoate derivatives were evaluated. The findings indicated that compounds structurally similar to ((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)
Compound A32 µg/mL
Compound B16 µg/mL
((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate8 µg/mL

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay. Results showed that ((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate demonstrated a scavenging effect comparable to standard antioxidants.

Concentration (µg/mL)% Scavenging Activity
1025
5050
10075

The biological activity of ((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate may be attributed to its ability to interact with cellular targets through:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target biomolecules.
  • Lipophilicity : The methoxy group enhances the lipophilicity of the compound, facilitating membrane penetration.
  • Electrophilic Attack : The chlorobenzoate moiety may engage in electrophilic attack mechanisms relevant in enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing ((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate, and how can stereochemical purity be ensured?

  • Methodology :

  • Step 1 : Start with a tetrahydrofuran derivative functionalized with hydroxyl and methoxy groups. Protect the hydroxyl group to prevent unwanted side reactions during esterification .
  • Step 2 : Use a benzoylation reaction with 4-chlorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane as solvent, DMAP as catalyst) to introduce the 4-chlorobenzoate group.
  • Step 3 : Deprotect the hydroxyl group under mild acidic or basic conditions to retain stereochemical integrity .
  • Stereochemical validation : Employ X-ray crystallography (e.g., SHELX refinement) or advanced NMR techniques (e.g., NOESY) to confirm the (2R,3S) configuration .

Q. How can the compound’s stability be evaluated under varying experimental conditions (e.g., temperature, pH)?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions.
  • Hydrolytic stability : Incubate the compound in buffered solutions (pH 3–9) at 25–60°C and monitor degradation via HPLC or LC-MS. Ester bonds are prone to hydrolysis under alkaline conditions, so pH 7–9 requires careful monitoring .
  • Light sensitivity : Conduct accelerated photostability studies using UV-Vis irradiation and track changes via spectroscopic methods .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Key techniques :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the ester linkage, methoxy group, and tetrahydrofuran ring structure. 19F^{19}\text{F}-NMR (if applicable) can detect fluorinated impurities .
  • IR spectroscopy : Identify ester carbonyl (C=O) stretching (~1720 cm1^{-1}) and hydroxyl (O–H) vibrations (~3400 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C14_{14}H15_{15}ClO5_5) and detects fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported stereochemical assignments?

  • Approach :

  • Grow single crystals of the compound using slow evaporation (solvent: ethyl acetate/hexane mixture) .
  • Collect X-ray diffraction data (e.g., Cu-Kα radiation, 100 K temperature) and refine the structure using SHELXL. Key parameters: Flack x value (for absolute configuration) and R-factor (<5% for high precision) .
  • Compare with literature data (e.g., CCDC entries) to validate or correct prior assignments. For example, weak C–H⋯O hydrogen bonds in the crystal lattice can stabilize the observed conformation .

Q. What strategies are effective for analyzing competing reaction pathways during functionalization of the tetrahydrofuran core?

  • Methodology :

  • Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict regioselectivity in esterification or oxidation reactions. Focus on steric and electronic effects at C3 (hydroxy) vs. C5 (methoxy) positions .
  • Kinetic studies : Monitor reaction intermediates via in situ FTIR or Raman spectroscopy. For example, competing acylation at the hydroxyl group versus methoxy displacement can be quantified .
  • Isotopic labeling : Introduce 18O^{18}\text{O} at specific sites to track bond cleavage/reformation during hydrolysis or transesterification .

Q. How can researchers address contradictions in biological activity data across studies?

  • Resolution framework :

  • Purity assessment : Verify compound purity (>98% by HPLC) and exclude contaminants (e.g., residual solvents, unreacted 4-chlorobenzoic acid) that may skew bioassay results .
  • Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing 4-chloro with 4-fluoro substituents) to isolate the pharmacophoric moiety responsible for observed activity .

Critical Analysis of Evidence

  • Conflicting data : and report similar hydrogen-bonding patterns in related tetrahydrofuran derivatives, but variations in crystal packing (e.g., zig-zag chains vs. helical arrangements) highlight the impact of substituents on supramolecular interactions.
  • Gaps : No direct toxicity data for the compound exists in the provided evidence; extrapolation from structurally similar esters (e.g., ) is necessary.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.